

Physicochemical Properties of Cyclobutylsulfonylbenzene: A Technical Guide

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Compound of Interest

Compound Name: Cyclobutylsulfonylbenzene

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Introduction

Cyclobutylsulfonylbenzene is a sulfone-containing aromatic organic compound. Its physicochemical properties are crucial for understanding its behavior in various chemical and biological systems, informing applications in medicinal chemistry, materials science, and chemical synthesis. Due to a lack of available experimental data, this guide presents computationally predicted properties and outlines the standard experimental protocols for their determination. The data provided for the closely related structure, Cyclobutylsulfanylsulfonylbenzene, offers a valuable point of reference.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation and handling requirements.

Data Presentation

The following table summarizes the available computed physicochemical data for Cyclobutylsulfanylsulfonylbenzene, a structurally analogous compound, which can serve as an estimate for **Cyclobutylsulfonylbenzene**.

Property	Predicted Value (for Cyclobutylsulfanylsulfonyl benzene)	Reference
Molecular Weight	228.3 g/mol	[1]
XLogP3-AA (logP)	2.5	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	67.8 Å ²	[1]
Exact Mass	228.02787197 Da	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂ S ₂	[1]

Note: These are computationally derived properties for a similar compound and should be confirmed by experimental measurement for **Cyclobutylsulfonylbenzene**.

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of **Cyclobutylsulfonylbenzene** requires empirical determination of its physicochemical properties. The following are standard laboratory protocols for these measurements.

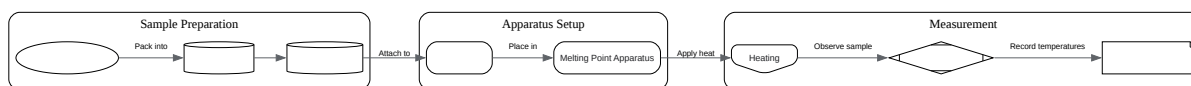
Melting Point Determination

The melting point is a key indicator of a compound's purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **Cyclobutylsulfonylbenzene** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.[2][4]
- **Heating:** The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially near the expected melting point.[4]
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[2][5] A sharp melting point range (0.5-1°C) is indicative of a pure compound.[2]



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Workflow for Melting Point Determination

Boiling Point Determination

The boiling point provides insight into the volatility of a liquid compound.

Methodology: Micro Boiling Point Determination

- **Sample Preparation:** A small amount (a few milliliters) of liquid **Cyclobutylsulfonylbenzene** is placed in a small test tube or fusion tube.[6][7]
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[6]

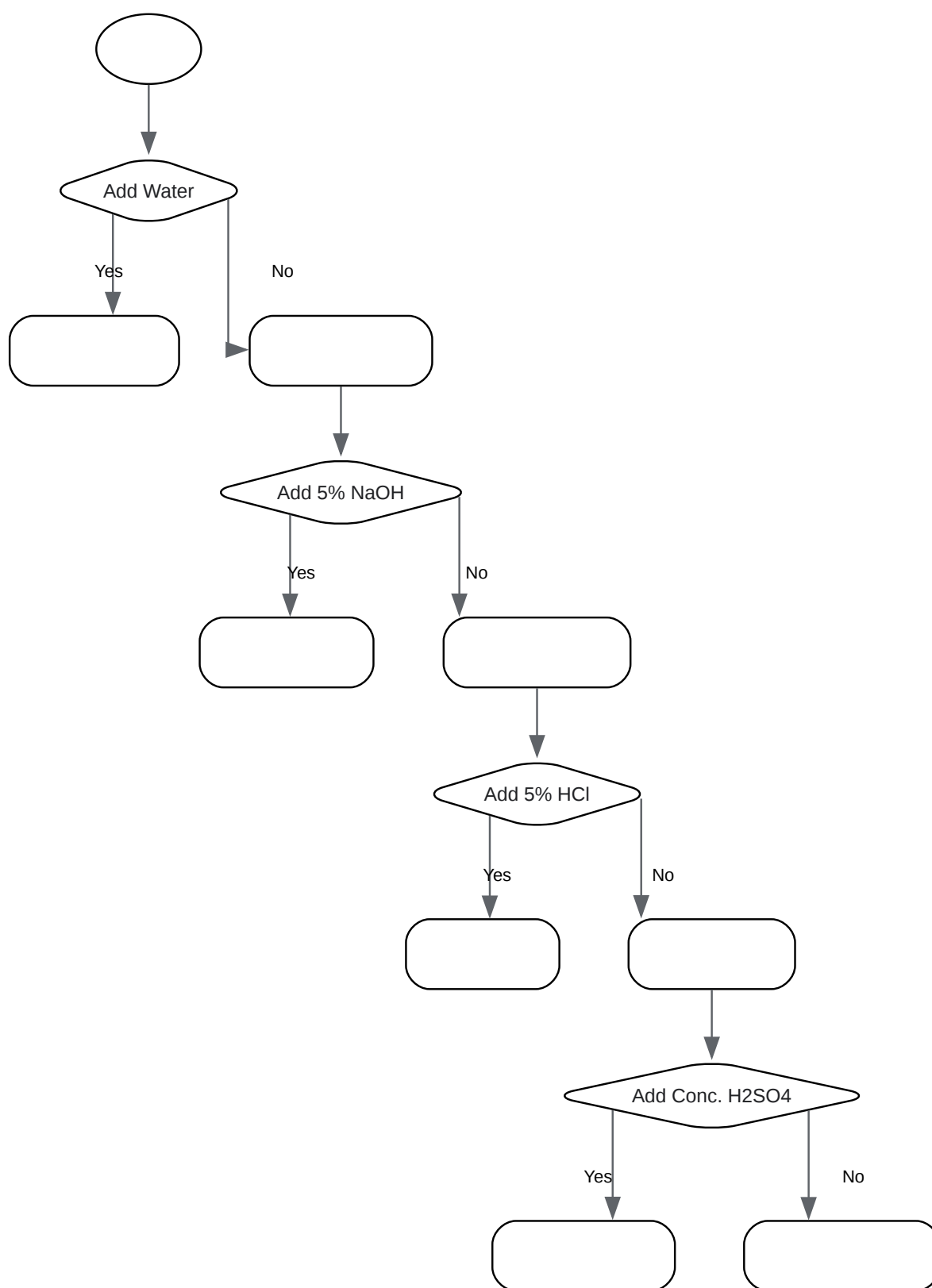
- Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[\[6\]](#)[\[8\]](#)
- Heating and Observation: The apparatus is heated gently. When a rapid and continuous stream of bubbles emerges from the open end of the capillary tube, the heating is stopped.[\[9\]](#)
- Recording: The temperature is noted at the point when the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point.[\[9\]](#)

Solubility Determination

Solubility in various solvents is critical for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing

- Solvent Selection: A range of solvents with varying polarities is used, typically including water, diethyl ether, 5% aqueous NaOH, 5% aqueous HCl, and concentrated sulfuric acid.
- Procedure: A small, measured amount of **Cyclobutylsulfonylbenzene** (e.g., 25 mg) is placed in a test tube.[\[10\]](#) The solvent (e.g., 0.75 mL) is added in portions, with vigorous shaking after each addition.[\[10\]](#)
- Observation: The compound is classified as soluble if it completely dissolves. If it does not dissolve in water, its solubility in acidic and basic solutions can indicate the presence of acidic or basic functional groups.



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Logical Flow for Solubility Classification

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method

- **System Preparation:** A solution of **Cyclobutylsulfonylbenzene** is prepared in a biphasic system of n-octanol and water.^[11] The two phases are pre-saturated with each other.
- **Equilibration:** The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.^{[11][12]}
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Measurement:** The concentration of **Cyclobutylsulfonylbenzene** in both the n-octanol and water phases is measured, typically using a technique like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).^[11]
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.^{[11][13]}

Conclusion

While experimental data for **Cyclobutylsulfonylbenzene** is not readily available, this guide provides a framework for its physicochemical characterization. The presented computational data for a closely related compound offers initial estimates, and the detailed experimental protocols outline the necessary steps for empirical determination. These properties are fundamental to the successful development and application of **Cyclobutylsulfonylbenzene** in scientific research and drug discovery.

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